

Application Notes and Protocols for In Vitro Cytotoxicity Assays of OMTX705

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Compound of Interest

Compound Name: TAM558 intermediate-5

Cat. No.: B15136284

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Introduction

OMTX705 is a novel antibody-drug conjugate (ADC) that represents a promising therapeutic strategy for a variety of solid tumors.[1][2] It is composed of a humanized monoclonal antibody targeting Fibroblast Activation Protein (FAP), a protein highly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment.[3] The antibody is conjugated to TAM470, a potent microtubule inhibitor, which is released upon internalization of the ADC by FAP-expressing cells.[3] The released TAM470 disrupts microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3] These application notes provide detailed protocols for assessing the in vitro cytotoxicity of OMTX705 using cell viability and apoptosis assays.

Data Presentation

The in vitro cytotoxic activity of OMTX705 has been evaluated in various cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

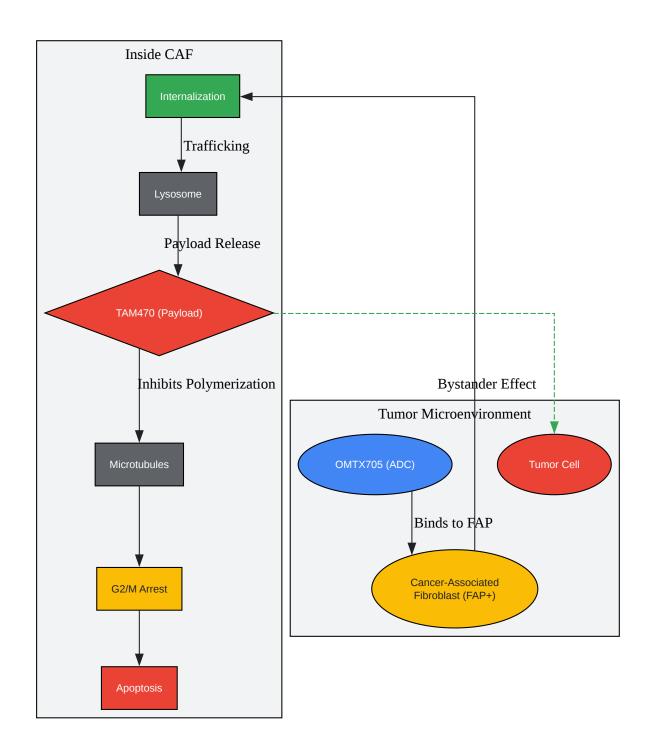


Cell Line	Description	OMTX705 IC50	Reference
HT1080-FAP	Human fibrosarcoma, engineered to express FAP	~230 pmol/L	[4]
HT1080-WT	Human fibrosarcoma, wild-type (low FAP)	>100 nmol/L	[4]
CAF07	Primary human cancer-associated fibroblasts	~400 nmol/L	[4]

Note: The data demonstrates the FAP-specific cytotoxicity of OMTX705, with significantly higher potency in FAP-expressing cells compared to wild-type cells.

Mandatory Visualizations OMTX705 Mechanism of Action



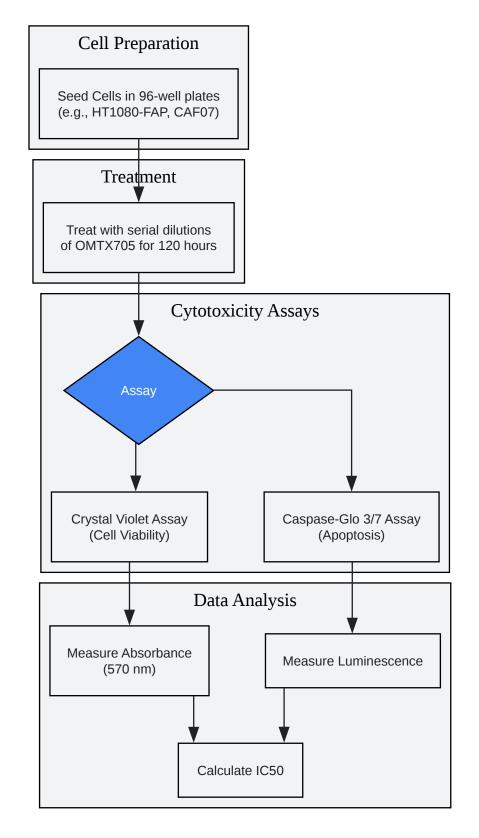


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Caption: Mechanism of action of OMTX705 targeting FAP on CAFs.



Experimental Workflow: Cell Viability and Apoptosis Assays





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Caption: Workflow for in vitro cytotoxicity assessment of OMTX705.

Experimental Protocols Cell Viability Assessment using Crystal Violet Staining

This protocol is used to determine cell viability by staining the adherent cells. Dead cells detach and are washed away, leading to a reduction in the stained cell mass, which is proportional to the cytotoxicity of the treatment.

Materials:

- FAP-expressing cells (e.g., HT1080-FAP, CAF07) and control cells (e.g., HT1080-WT)
- Complete cell culture medium
- OMTX705, unconjugated antibody, and free payload (TAM470)
- 96-well tissue culture plates
- Phosphate-Buffered Saline (PBS)
- Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)
- Methanol (100%)
- Plate reader capable of measuring absorbance at 570 nm

Protocol:

- Cell Seeding:
 - Trypsinize and count the cells.
 - \circ Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete culture medium.



• Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

Treatment:

- Prepare serial dilutions of OMTX705, the unconjugated antibody, and the free payload in complete culture medium. A typical starting concentration for OMTX705 is 400 nmol/L, with serial dilutions down to the pmol/L range. For the free drug, a starting concentration of 60 μmol/L can be used.
- Carefully remove the medium from the wells and add 100 μL of the prepared drug dilutions. Include wells with untreated cells as a control.
- Incubate the plate for 120 hours at 37°C in a 5% CO2 incubator.

Staining:

- Gently wash the cells twice with 200 μL of PBS per well.
- \circ Fix the cells by adding 100 μ L of 100% methanol to each well and incubate for 15 minutes at room temperature.
- Remove the methanol and let the plates air dry completely.
- Add 100 μL of 0.5% crystal violet staining solution to each well and incubate for 20 minutes at room temperature.
- Wash the plate with tap water until the excess stain is removed.
- Allow the plate to air dry completely.

Quantification:

- \circ Add 100 μ L of 100% methanol to each well to solubilize the stain.
- Incubate the plate for 20 minutes at room temperature on a shaker to ensure complete solubilization.
- Measure the absorbance at 570 nm using a microplate reader.



Data Analysis:

- Subtract the background absorbance (wells with no cells).
- Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.
- Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value.

Apoptosis Assessment using Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis. The assay provides a proluminescent substrate that is cleaved by active caspases to generate a luminescent signal.

Materials:

- FAP-expressing cells (e.g., HT1080-FAP)
- · Complete cell culture medium
- OMTX705 (e.g., at a fixed concentration of 400 nmol/L) and free payload (e.g., 60 μmol/L)
- White-walled 96-well plates
- Caspase-Glo® 3/7 Assay kit (Promega)
- Luminometer

Protocol:

- Cell Seeding:
 - \circ Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well in 100 μL of complete culture medium.
 - Incubate for 24 hours at 37°C in a 5% CO2 incubator.



· Treatment:

 Treat the cells with OMTX705, unconjugated antibody, or free payload at the desired concentrations for various time points (e.g., 24, 48, 72 hours). Include untreated cells as a negative control.

Assay Procedure:

- Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
- Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
- Add 100 μL of the prepared Caspase-Glo® 3/7 Reagent to each well.
- Mix the contents of the wells by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.
- Incubate the plate at room temperature for 1 to 3 hours, protected from light.

Measurement:

- Measure the luminescence of each well using a luminometer.
- Data Analysis:
 - The luminescent signal is proportional to the amount of caspase activity.
 - Compare the luminescence of treated cells to that of untreated cells to determine the foldincrease in caspase 3/7 activity.

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